Indoli e derivati

Indoles and their derivatives are a class of organic compounds derived from the heterocyclic aromatic ring system. They play crucial roles in both pharmaceuticals and natural products due to their unique structural features and biological activities. Indole, with its characteristic nitrogen-containing five-membered ring fused to an aromatic six-membered ring, serves as the core structure for various important molecules.

Indoles are widely used in medicinal chemistry due to their potential as lead compounds in drug discovery. They have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The introduction of functional groups such as hydroxyl, amino, or carboxylic acid can enhance the bioactivity and modulate the physicochemical properties of indoles, making them versatile building blocks for synthetic chemistry.

Moreover, natural products containing indole moieties are abundant in nature, with many found in plants, fungi, and bacteria. These natural compounds often display potent biological activities, contributing to their extensive study in organic synthesis and biochemistry.

In summary, indoles and their derivatives represent a diverse family of molecules with significant applications in medicine, agriculture, and research, highlighting the importance of their study and development in various fields.

- n-alchilindoli

- indoli

- indolino

- Acidi indolocarbossilici e derivati

- Acidi carbossilici indolili e derivati

- Carbazoli

- Tryptammine e derivati

- naftoilindoli

- Piridioindoli

- Idrossiindoli

- Pirrolindoli

- 3-alchilindoli

- Benzoylindoli

- Fenilacetilindoli

- Beta carboline

- serotonina

- Mitomicine

- Indolocarbazoli

- derivati dell'acido indolo-3-acetico

- Indolcarbossamidi e derivati

- Acidi indolocarbossilici

- 3-metilindoli

- Indoli e derivati

- Piridioni

- N-acilserotonine

- Mitomicine, derivati di mitosane e mitosene

- Indolochinoni

- N-acylserotonine a catena lunga

- carbolina α

- Pirrolocarbazoli

- Gamma carboline

- 2,3-ciclopentanoindoli

- 2-fenilindoli

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

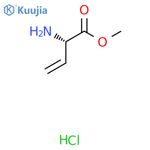

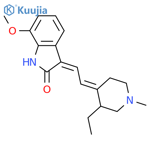

|

Acetyloxindole | 21905-78-2 | C10H9NO2 |

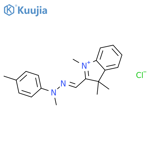

|

Basic Yellow 29 | 39279-59-9 | C20H24N3+.Cl- |

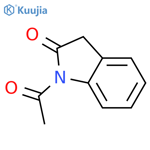

|

5-Methoxy-1,3-dimethyl-2-indolinone | 116707-99-4 | C11H13NO2 |

|

2H-Indol-2-one,3-[(2E)-(3-ethyl-1-methyl-4-piperidinylidene)ethylidene]-1,3-dihydro-7-methoxy-,(3E)-(+)- (9CI) | 149405-98-1 | C19H24N2O2 |

|

Pyrrolo[3,2,1-hi]indole,2-(4,5-dihydro-1H-imidazol-2-yl)-1,2,4,5-tetrahydro-2-propyl-, (+)- | 122830-14-2 | C16H21N3 |

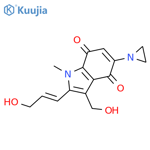

|

Apaziquone | 114560-48-4 | C15H16N2O4 |

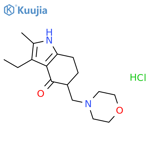

|

Molindone hydrochloride | 15622-65-8 | C16H25ClN2O2 |

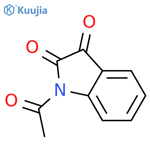

|

1-Acetyl-1H-indole-2,3-dione | 574-17-4 | C10H7NO3 |

|

1H-Indole-3,6-dicarboxaldehyde,1-(2,6-dichlorophenyl)-2,3-dihydro-2-oxo-, 3,6-dioxime | 110370-43-9 | C10H7NO2 |

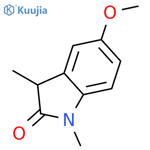

|

5-Ethoxy-1,3-dimethyl-2-indolinone | 131057-63-1 | C12H15NO2 |

Letteratura correlata

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

Fornitori consigliati

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati